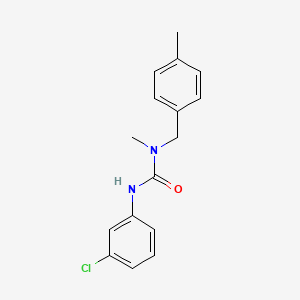
N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound can reduce inflammation and pain. Similarly, N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of certain signaling pathways involved in cancer cell proliferation and survival, making it a potential anticancer agent.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2 and reduce the production of inflammatory mediators such as prostaglandins. Additionally, N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation and survival. In vivo studies have also demonstrated the anti-inflammatory and analgesic effects of this compound in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for the treatment of various diseases. Additionally, the synthesis of N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is relatively simple and can be carried out in high yield and purity.
However, there are also some limitations associated with the use of N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide in lab experiments. One limitation is the lack of a clear understanding of its mechanism of action. While this compound has been shown to exhibit various biological activities, the exact molecular targets and signaling pathways involved in these effects are not fully understood. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide. One area of interest is the development of more potent and selective analogs of this compound with improved therapeutic properties. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the biological effects of N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide. This could lead to the identification of new targets for drug development and the development of more effective therapies for various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human subjects, which could pave the way for its use as a therapeutic agent in the future.
Synthesemethoden
The synthesis of N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves the reaction of 2-fluorobenzylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been shown to possess anticancer activity, making it a potential chemotherapeutic agent for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-9-5-4-8-12(13)10-18-15(21)16-19-14(20-22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOMYRNOKIVXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)


![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)
![2-(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4964880.png)
